2-Bromo-6-(thiophen-3-yl)pyridine

Übersicht

Beschreibung

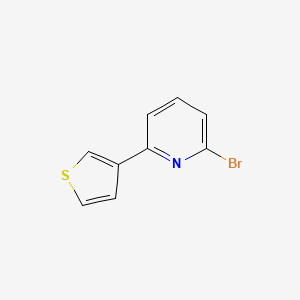

2-Bromo-6-(thiophen-3-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(thiophen-3-yl)pyridine typically involves the bromination of 6-(thiophen-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The thiophene ring in this compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium(II) acetate (Pd(OAc)2) as a catalyst, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions, which allow for the introduction of different functional groups. For instance, it has been utilized in Suzuki cross-coupling reactions to create novel pyridine derivatives with enhanced properties . The presence of the bromine atom enhances the reactivity of the pyridine ring, making it an excellent candidate for further functionalization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridine derivatives, including those containing thiophene moieties. For example, compounds derived from 2-bromo-6-(thiophen-3-yl)pyridine have shown promising results against various cancer cell lines, particularly lung cancer (A549) cells . The mechanism of action often involves targeting specific pathways such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation.

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The incorporation of thiophene enhances the compound's ability to disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival . Additionally, some derivatives have shown anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can serve as a building block for organic semiconductors and light-emitting diodes (LEDs). The thiophene ring contributes to better charge transport properties, which is vital for the efficiency of electronic devices .

Photophysical Properties

Studies have demonstrated that complexes formed with this compound exhibit luminescent properties under ambient conditions, making them suitable for applications in photonics and optoelectronics . The ability to tune these properties through structural modifications opens avenues for developing advanced materials with specific optical characteristics.

Case Study: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer activity of various pyridine derivatives, this compound was tested against A549 lung cancer cells using an MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like doxorubicin, suggesting a potential therapeutic role in cancer treatment .

Case Study: Synthesis of Novel Derivatives

A study focused on synthesizing new pyridine-based derivatives via Suzuki coupling highlighted the utility of this compound as a key intermediate. The resulting compounds were characterized by their improved biological activities and potential applications in drug discovery .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(thiophen-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity, influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-3-(thiophen-2-yl)pyridine

- 2-Bromo-5-(thiophen-2-yl)pyridine

- 2-Bromo-4-(thiophen-3-yl)pyridine

Comparison: 2-Bromo-6-(thiophen-3-yl)pyridine is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it suitable for distinct applications in synthesis and research.

Biologische Aktivität

2-Bromo-6-(thiophen-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 2-position and a thiophene ring at the 6-position of the pyridine core. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit substantial antimicrobial properties. A study highlighted that such compounds show significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 15.625 |

| S. aureus | 31.25 |

| Bacillus subtilis | 62.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well-documented. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

In vitro assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460). The compound's mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. For instance, its interaction with COX enzymes reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Molecular Docking Studies

Computational studies using molecular docking have provided insights into the binding interactions between this compound and target proteins. These studies suggest a strong affinity for enzymes involved in metabolic pathways associated with cancer and inflammation, supporting experimental findings of its bioactivity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene-pyridine derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation .

- Anti-inflammatory Effects : In a rat model of inflammation induced by carrageenan, administration of related pyridine derivatives resulted in a marked decrease in paw edema, indicating potent anti-inflammatory effects that were dose-dependent .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound significantly reduced cell viability in MCF-7 cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions:

Table 1: Substitution Reactions

Key Findings :

-

Palladium-catalyzed amination (Buchwald-Hartwig) is highly efficient due to the electron-withdrawing thiophene group enhancing electrophilicity at C2.

-

Metal-halogen exchange with Turbo Grignard (iPrMgCl·LiCl) enables regioselective functionalization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings for biaryl synthesis:

Table 2: Cross-Coupling Reactions

Key Findings :

-

Suzuki couplings exhibit broad substrate tolerance for synthesizing biaryl systems .

-

Stille couplings require careful stoichiometry to avoid homocoupling byproducts .

C–H Functionalization

The thiophene moiety directs regioselective C–H activation:

Table 3: C–H Activation Reactions

Key Findings :

-

Thiophene’s electron-rich nature facilitates electrophilic bromination at C5 .

-

Directed C–H arylation at pyridine’s C4 position is achievable with silver carbonate as an oxidant.

Reductive and Oxidative Transformations

Table 4: Reduction/Oxidation Reactions

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Pyridine Reduction | H₂, Pd/C, EtOH | 50 psi, 24 h | Piperidine derivative | 45% | |

| Thiophene Oxidation | mCPBA, CH₂Cl₂ | 0°C, 2 h | Thiophene S-oxide | 90% |

Key Findings :

Eigenschaften

IUPAC Name |

2-bromo-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPMQIYFGZTIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623308 | |

| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463337-00-0 | |

| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.